

Red Mega 500 small molecule competition assay protocol

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Application Note: High-Throughput Assessment of Human Serum Albumin (HSA) Binding via Red Mega 500 Displacement

Abstract & Core Principle

Evaluation of plasma protein binding (PPB) is a non-negotiable checkpoint in preclinical drug development. High affinity for Human Serum Albumin (HSA) can significantly alter a drug's pharmacokinetic (PK) profile, affecting distribution, efficacy, and toxicity.

This protocol details the Red Mega 500 Small Molecule Competition Assay, a mix-and-read fluorescence intensity workflow designed to identify compounds that compete for binding sites on HSA.[1] Unlike traditional equilibrium dialysis (which is slow and low-throughput), this assay utilizes Red Mega 500, a fluorogenic probe governed by Twisted Intramolecular Charge Transfer (TICT).

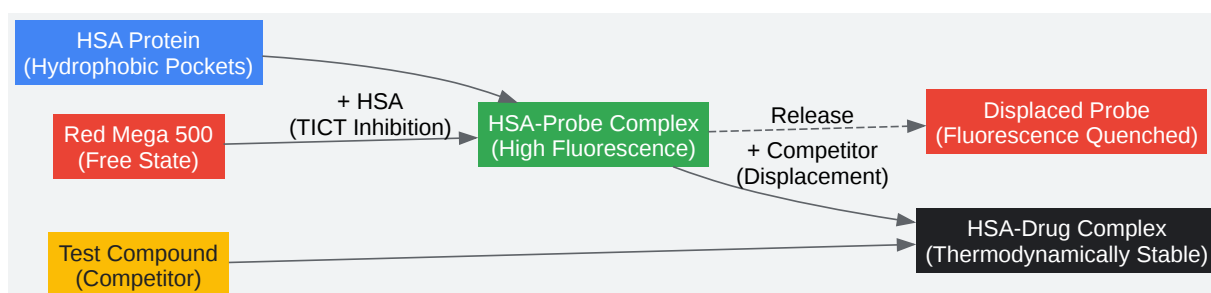
The Mechanism:

- **Unbound State:** In aqueous buffer, Red Mega 500 adopts a non-radiative TICT state, resulting in negligible fluorescence (Dark).

- **Bound State:** Upon binding to the hydrophobic pockets of HSA, the TICT state is inhibited, and the dye becomes highly fluorescent (Bright).
- **Competition:** If a test compound binds to HSA, it displaces the Red Mega 500 probe.^[2] The probe returns to the aqueous environment and becomes dark.
- **Readout:** A decrease in fluorescence intensity indicates high binding affinity of the test compound.

Experimental Workflow Diagram

The following logic flow illustrates the competitive displacement mechanism and the resulting signal modulation.



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Figure 1: Mechanism of Action. Binding of Red Mega 500 to HSA induces fluorescence.^{[3][4]} Competitor drugs displace the probe, returning it to a non-fluorescent state.

Materials & Reagents

To ensure assay robustness ($Z' > 0.5$), strict adherence to buffer composition is required. The inclusion of glycerol and NP-40 is critical to prevent HSA aggregation and ensure solubility of hydrophobic test compounds.^{[3][4]}

Reagents

Component	Specification	Storage
Red Mega 500	Fluorogenic Probe (Ex 514nm / Em 532nm)	-20°C (Dark)
HSA	Human Serum Albumin (Fatty acid/globulin free, ≥99%)	4°C (Lyophilized)
Naproxen	Positive Control (High Binder)	RT
Piroxicam	Positive Control (High Binder)	RT
DMSO	Vehicle Control (Spectroscopic Grade)	RT

Buffer Formulation (Critical)

Prepare fresh Assay Buffer on the day of the experiment:

- Base: 1x PBS (pH 7.2)
- Additives:
 - 10% (v/v) Glycerol (Stabilizes HSA structure)
 - 0.01% (v/v) NP-40 (Prevents compound aggregation)
 - Note: Do not exceed 5% DMSO final concentration in the well.

Detailed Protocol

Step 1: Reagent Preparation

- HSA Stock: Dissolve lyophilized HSA in PBS to create a 20 mg/mL stock.
- Red Mega 500 Stock: Resuspend probe in DMSO to 10 mM.
- 2X Master Mix: Prepare a solution containing:
 - 1000 nM Red Mega 500

- 0.4 mg/mL HSA (approx. 6 μ M)
- Diluted in Assay Buffer (PBS + 10% Glycerol + 0.01% NP-40).[4]
- Why? When mixed 1:1 with compounds, final concentrations will be 500 nM Probe and 0.2 mg/mL HSA.

Step 2: Compound Plate Setup (384-Well)

Prepare a source plate with test compounds.

- Test Wells: 10 mM compound in DMSO.
- High-Binding Control (HBC): 10 mM Naproxen or Piroxicam.
- No-Binding Control (NBC): 100% DMSO.

Step 3: Assay Assembly

- Dispense Compounds: Transfer 200 nL of compound/control from source plate to the black, flat-bottom 384-well assay plate.
- Dispense Master Mix: Add 20 μ L of the 2X Master Mix to all wells.
 - Final Volume: ~20.2 μ L.
 - Final Concentrations: 500 nM Red Mega 500, 0.2 mg/mL HSA, ~1% DMSO.
- Centrifugation: Spin plate at 1000 x g for 1 minute to remove bubbles and ensure mixing.
- Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.
 - Insight: Equilibrium is typically reached within 15 minutes, but 30 minutes ensures stability for automation batches.

Step 4: Detection

Read fluorescence intensity on a multimode plate reader (e.g., Tecan Infinite, BMG PHERAstar).

- Excitation: 514 nm (Bandwidth 5 nm)[4]
- Emission: 532 nm (Bandwidth 5 nm)[4]
- Gain: Optimize so NBC (DMSO + Probe + HSA) reads ~50,000 RFU.

Data Analysis & Validation

Calculations

The signal is inversely proportional to binding.

- Normalize Data:
 - : Mean Fluorescence of Negative Control (DMSO only; Max Signal).
 - : Mean Fluorescence of Positive Control (Naproxen; Min Signal).
- IC50 Determination: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit. Lower IC50 indicates stronger competition (higher affinity for HSA).

Quality Control Criteria

Parameter	Acceptance Criteria	Troubleshooting
Z' Factor	> 0.5	If < 0.5, check pipetting precision or increase HSA concentration slightly.
Signal Window	NBC/HBC Ratio > 3	If low, ensure Red Mega 500 stock is fresh; check filter bandwidths.
DMSO Tolerance	< 5%	If precipitation occurs, increase NP-40 to 0.05%.

Scientific Rationale (E-E-A-T)

Why Red Mega 500? Standard dyes like Fluorescein suffer from high background interference from small molecule library autofluorescence (which typically occurs in the blue/green region).

Red Mega 500's red-shifted emission (532 nm) and unique TICT mechanism provide a "dark background" baseline, significantly increasing the Signal-to-Noise ratio compared to standard FP assays using fluorescein-labeled probes.

Why Glycerol and NP-40? McCallum et al. demonstrated that HSA is prone to conformational shifts and aggregation in standard PBS during HTS. Glycerol (10%) stabilizes the native protein conformation, while NP-40 prevents the "sticky" non-specific binding of hydrophobic library compounds to the plasticware or the probe itself, reducing false positives [1].

Correlation to In Vivo Data: Validation studies show a strong correlation between Red Mega 500 displacement IC50s and in vivo plasma protein binding percentages determined by equilibrium dialysis. For example, Piroxicam (High binder) shows IC50 ~4.2 μ M, while Atenolol (Low binder) shows negligible displacement [1].

References

- McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding." [1][3][4][5][6] *Analytical and Bioanalytical Chemistry*.
- Yasgar, A., et al. (2012). "High-Throughput 1,536-Well Fluorescence Polarization Assays for α 1-Acid Glycoprotein and Human Serum Albumin Binding." *PLoS ONE*. [3][6]
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Sources

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